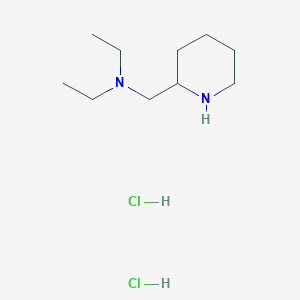

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride

CAS No.: 120990-93-4

Cat. No.: VC8218426

Molecular Formula: C10H24Cl2N2

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120990-93-4 |

|---|---|

| Molecular Formula | C10H24Cl2N2 |

| Molecular Weight | 243.21 g/mol |

| IUPAC Name | N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H |

| Standard InChI Key | RFCSDISMBSJWSY-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |

| Canonical SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is the hydrochloride salt of the parent amine, N,N-diethyl-2-piperidinemethanamine. Its molecular formula, C₁₀H₂₄Cl₂N₂, reflects the incorporation of two chlorine atoms from hydrochloric acid, which protonate the amine groups. The compound’s molecular weight of 243.21 g/mol is computed using PubChem’s standardized algorithms .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1219964-56-3 |

| IUPAC Name | N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride |

| Molecular Formula | C₁₀H₂₄Cl₂N₂ |

| Molecular Weight | 243.21 g/mol |

| Parent Compound CID | 254287 |

Structural Features

The compound’s 2D structure consists of a piperidine ring (a six-membered amine heterocycle) with a methylamine side chain at the 2-position, substituted by two ethyl groups. The dihydrochloride salt form enhances solubility and stability, critical for synthetic applications. PubChem’s 3D conformer models illustrate a chair conformation for the piperidine ring, minimizing steric strain, while the ethyl groups adopt equatorial positions .

Synthesis and Industrial Applications

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a 5-HT₁F receptor agonist investigated for migraine treatment. The diethylamine moiety facilitates nucleophilic substitutions, while the piperidine ring contributes to binding affinity at serotonin receptors .

Research and Development Context

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume